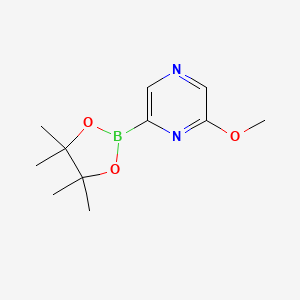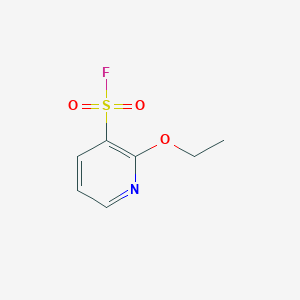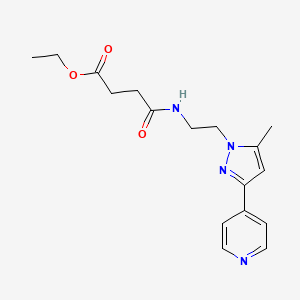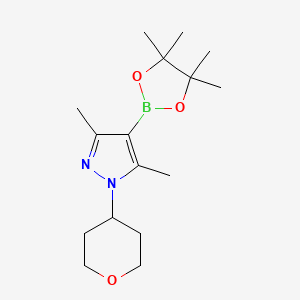![molecular formula C14H12F3NOS B2572560 1-(2-Thiényl)-3-[4-(trifluorométhyl)anilino]-1-propanone CAS No. 477334-30-8](/img/structure/B2572560.png)
1-(2-Thiényl)-3-[4-(trifluorométhyl)anilino]-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(2-Thienyl)-3-[4-(trifluoromethyl)anilino]-1-propanone” is a complex organic compound. It contains a 2-thienyl group , which is a thienyl group with the attachment located at the 2-position of the thiophene ring . It also contains a trifluoromethyl group , which is a functional group in organic chemistry consisting of three fluorine atoms attached to a methyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps and require a deep understanding of organic chemistry. Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation . A palladium-catalyzed three-component carbonylative reaction of trifluoroacetimidohydrazides and aryl iodides has been achieved .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The 2-thienyl group has a molecular formula of C4H3S and the trifluoromethyl group has a molecular formula of CF3 .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely be complex and varied. The C–F bond in trifluoromethyl-containing compounds is the strongest single bond in organic compounds, making it challenging to activate in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the 2-thienyl group has an average mass of 83.133 , and the trifluoromethyl group has a molecular weight of 69.01 .
Applications De Recherche Scientifique
- 5-Trifluorométhyl-1,2,4-triazoles: Le TFMAP peut être synthétisé par une réaction carbonylative catalysée au palladium de trifluoroacétimidohydrazides et d'iodures d'aryle. Ces 5-trifluorométhyl-1,2,4-triazoles présentent un intérêt pharmaceutique . Ce sont des candidats potentiels pour le développement de médicaments en raison de leurs caractéristiques structurales uniques et de leurs activités biologiques potentielles.
- Inhibiteurs du GlyT1: Le protocole impliquant le TFMAP a été appliqué avec succès pour préparer des molécules bioactives, y compris des inhibiteurs du GlyT1. Ces inhibiteurs jouent un rôle dans le traitement des troubles neurologiques comme la schizophrénie .
- Trifluorométhylation radicalaire: Les dérivés du TFMAP peuvent participer à des réactions de trifluorométhylation radicalaire. Ces réactions sont précieuses pour l'introduction de groupes trifluorométhyles dans les molécules organiques. Les chercheurs étudient des réactifs à base de TFMAP pour une trifluorométhylation efficace et sélective des radicaux centrés sur le carbone .
- Synthèse en deux étapes d'amines primaires trifluorométhylées vicinales: Les dérivés du TFMAP peuvent être utilisés dans une synthèse en deux étapes pour obtenir des amines primaires β-trifluorométhylées. Cette approche durable utilise des matières premières facilement disponibles et évite les réactifs toxiques .
Pharmaceutiques et chimie médicinale
Catalyse et chimie synthétique
Chimie verte et synthèse durable
Safety and Hazards
Propriétés
IUPAC Name |
1-thiophen-2-yl-3-[4-(trifluoromethyl)anilino]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NOS/c15-14(16,17)10-3-5-11(6-4-10)18-8-7-12(19)13-2-1-9-20-13/h1-6,9,18H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJNLYEHFXAAXPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)CCNC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477334-30-8 |
Source


|
| Record name | 1-(2-THIENYL)-3-(4-(TRIFLUOROMETHYL)ANILINO)-1-PROPANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[5-(3-Methylpiperidino)-2-nitrophenyl]-1-ethanone](/img/structure/B2572481.png)
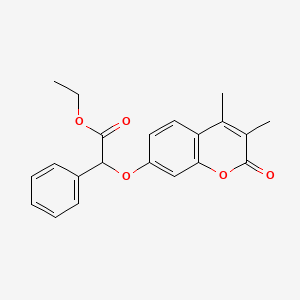

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide](/img/structure/B2572485.png)
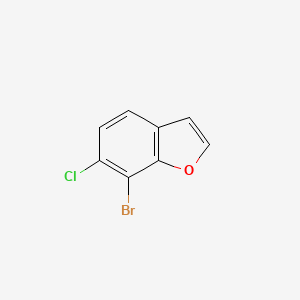

![4-chloro-N-[cyano(4-ethylphenyl)methyl]-N-methylpyridine-2-carboxamide](/img/structure/B2572490.png)
